molecular formula C14H20OTe B14182005 1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol CAS No. 920977-20-4

1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol

Cat. No.: B14182005
CAS No.: 920977-20-4
M. Wt: 331.9 g/mol
InChI Key: CHLNQYWXIDGXHI-UHFFFAOYSA-N
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Description

1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol is an organotellurium compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol typically involves the following steps:

    Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of a suitable dihalide with sodium telluride.

    Alkylation: The butyl group can be introduced via an alkylation reaction using butyl halide.

    Alkyne Addition: The alkyne group can be added through a Sonogashira coupling reaction between an aryl halide and a terminal alkyne.

    Hydroxylation: The hydroxyl group can be introduced via a hydroboration-oxidation reaction.

Industrial Production Methods

Industrial production methods for organotellurium compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organotellurium compounds.

    Biology: Organotellurium compounds have shown potential as antioxidants and enzyme inhibitors.

    Medicine: Research is ongoing into the potential use of organotellurium compounds in drug development, particularly for their anticancer and antimicrobial properties.

    Industry: These compounds can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol involves its interaction with molecular targets and pathways. The tellurium atom can interact with biological molecules, potentially inhibiting enzymes or modulating redox reactions. The specific pathways involved depend on the biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Phenyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with a phenyl group instead of a butyl group.

    1-(5-Methyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with a methyl group instead of a butyl group.

    1-(5-Ethyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with an ethyl group instead of a butyl group.

Uniqueness

1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

920977-20-4

Molecular Formula

C14H20OTe

Molecular Weight

331.9 g/mol

IUPAC Name

1-(5-butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol

InChI

InChI=1S/C14H20OTe/c1-4-6-7-12-8-9-13(16-12)10-11-14(3,15)5-2/h8-9,15H,4-7H2,1-3H3

InChI Key

CHLNQYWXIDGXHI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C([Te]1)C#CC(C)(CC)O

Origin of Product

United States

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